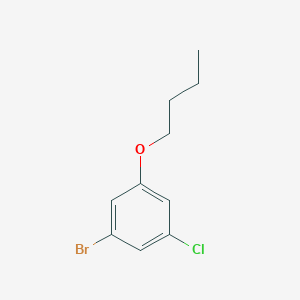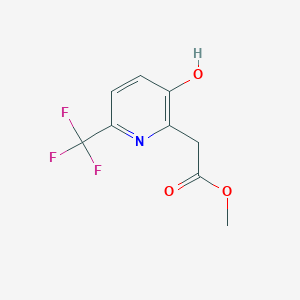![molecular formula C15H21BrFNO3 B1412840 tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate CAS No. 2059993-79-0](/img/structure/B1412840.png)
tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate
説明
tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromo-fluorophenyl moiety, and a methoxyethyl group. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-4-fluorobenzyl chloride, tert-butyl carbamate, and 2-methoxyethylamine.
Nucleophilic Substitution: The 2-bromo-4-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with tert-butyl carbamate in the presence of a base like potassium carbonate to form the intermediate.
Amidation: The intermediate is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromo group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Formation of new compounds with different substituents replacing the bromo group.
Oxidation Products: Oxidized derivatives with altered functional groups.
Hydrolysis Products: Breakdown products including tert-butyl alcohol and corresponding amines.
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-nitrogen bonds.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug development.
Biological Probes: Utilized in the design of biological probes for studying enzyme interactions.
Industry:
Material Science: Explored for its use in the synthesis of novel materials with specific properties.
作用機序
The mechanism by which tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
類似化合物との比較
- tert-Butyl N-[(2-chloro-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate
- tert-Butyl N-[(2-bromo-4-methylphenyl)methyl]-N-(2-methoxyethyl)carbamate
Comparison:
- Structural Differences: Variations in the halogen substituents (bromo vs. chloro) or additional methyl groups.
- Chemical Properties: Differences in reactivity and stability due to the nature of the substituents.
- Applications: Unique applications based on the specific chemical properties of each compound.
This detailed article provides a comprehensive overview of tert-Butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
tert-butyl N-[(2-bromo-4-fluorophenyl)methyl]-N-(2-methoxyethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrFNO3/c1-15(2,3)21-14(19)18(7-8-20-4)10-11-5-6-12(17)9-13(11)16/h5-6,9H,7-8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSNCKHHWCLYMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOC)CC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)
![1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412759.png)
![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)
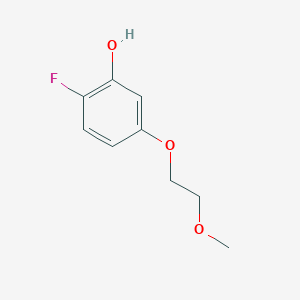

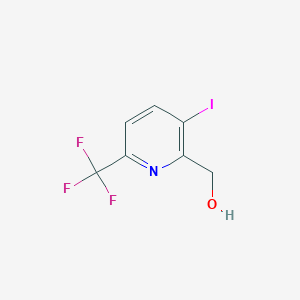

![(6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1412769.png)
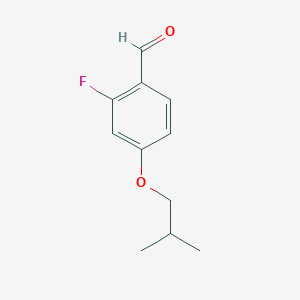
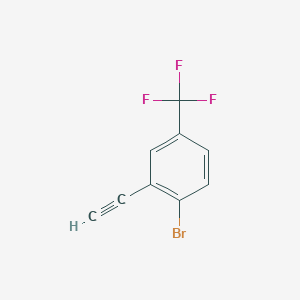
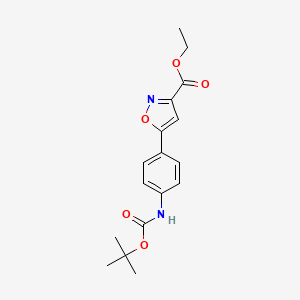
![5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1412775.png)
